1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
CAS No.: 1247859-37-5
Cat. No.: VC2948298
Molecular Formula: C11H10FNO3
Molecular Weight: 223.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247859-37-5 |
|---|---|
| Molecular Formula | C11H10FNO3 |
| Molecular Weight | 223.2 g/mol |
| IUPAC Name | 1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) |
| Standard InChI Key | LPWTYNCDRVZJMN-UHFFFAOYSA-N |
| SMILES | C1CC1(C(=O)NC2=CC(=CC=C2)F)C(=O)O |
| Canonical SMILES | C1CC1(C(=O)NC2=CC(=CC=C2)F)C(=O)O |
Introduction
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of 223.2 g/mol . This compound features a cyclopropane ring substituted with a carbamoyl group and a fluorophenyl moiety, which are crucial for its chemical and biological properties.
Synthesis Methods
The synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 3-fluoroaniline with cyclopropanecarboxylic acid derivatives. A common method includes using cyclopropyl-1,1-dicarboxylic acid in the presence of triethylamine and thionyl chloride, followed by the addition of 3-fluoroaniline.
Synthesis Steps
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Preparation of Cyclopropanecarboxylic Acid Derivative: Cyclopropyl-1,1-dicarboxylic acid is activated using thionyl chloride in the presence of triethylamine.
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Reaction with 3-Fluoroaniline: The activated cyclopropanecarboxylic acid derivative reacts with 3-fluoroaniline to form the desired compound.
Chemical Reactions and Applications
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in chemistry and biology.
Types of Reactions
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Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
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Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Applications
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Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
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Biology: Involved in studies related to enzyme inhibition and protein interactions.
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Industry: Serves as a precursor for agrochemicals and other industrially relevant compounds.
Mechanism of Action
The fluorophenyl group in 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions modulate enzyme or receptor activity, leading to various biological effects.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the fluorine atom at the meta position, which influences its reactivity and biological interactions. Similar compounds include 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid and 1-[(3-Chlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.
Comparison Table
| Compound | Fluorine Position | Halogen/Group |
|---|---|---|
| 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | Meta | Fluorine |
| 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | Para | Fluorine |
| 1-[(3-Chlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | Meta | Chlorine |
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